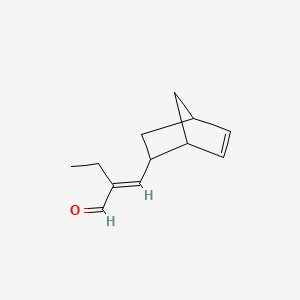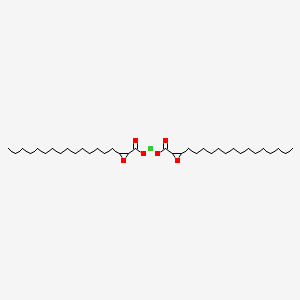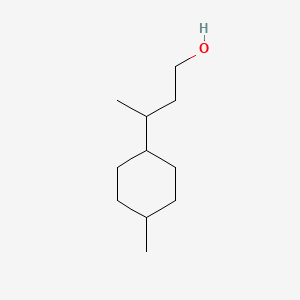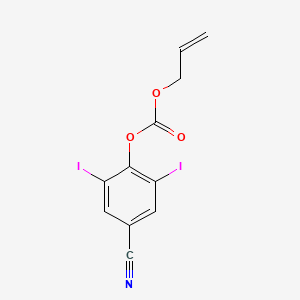![molecular formula C14H18O4 B12664950 2,2'-[Butylidenebis(oxymethylene)]bisfuran CAS No. 94021-99-5](/img/structure/B12664950.png)
2,2'-[Butylidenebis(oxymethylene)]bisfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2'-[Butylidenebis(oxymethylène)]bisfurane est un composé organique de formule moléculaire C14H18O4. Il est caractérisé par la présence de deux cycles furaniques liés par un pont butylidène par l'intermédiaire de liaisons oxymethylène.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2,2'-[Butylidenebis(oxymethylène)]bisfurane implique généralement la réaction de dérivés furaniques avec des intermédiaires butylidène. Une méthode courante comprend l'utilisation d'un composé furanique et d'un précurseur butylidène en présence d'un catalyseur. Les conditions de réaction impliquent souvent des températures modérées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle du 2,2'-[Butylidenebis(oxymethylène)]bisfurane peut utiliser des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. Le processus implique le contrôle minutieux des paramètres de réaction tels que la température, la pression et les concentrations des réactifs. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification et la séparation du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2'-[Butylidenebis(oxymethylène)]bisfurane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés furaniques correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de composés furaniques réduits.
Substitution : Les cycles furaniques peuvent subir des réactions de substitution avec divers électrophiles et nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Les conditions pour les réactions de substitution impliquent souvent l'utilisation de catalyseurs tels que le palladium sur carbone (Pd/C) et des solvants tels que le dichlorométhane (CH2Cl2).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides furaniques carboxyliques, tandis que la réduction peut produire des alcools furaniques .
Applications De Recherche Scientifique
Le 2,2'-[Butylidenebis(oxymethylène)]bisfurane a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions et des voies biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du 2,2'-[Butylidenebis(oxymethylène)]bisfurane implique son interaction avec des cibles moléculaires par l'intermédiaire de ses cycles furaniques et de ses liaisons oxymethylène. Ces interactions peuvent affecter diverses voies biochimiques, conduisant à des effets biologiques spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 2,2’-[Butylidenebis(oxymethylene)]bisfuran involves its interaction with molecular targets through its furan rings and oxymethylene linkages. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,2'-[Butane-1,1-diylbis(oxymethylène)]difurane
- Furane, 2,2'-[butylidenebis(oxymethylène)]bis-
Unicité
Le 2,2'-[Butylidenebis(oxymethylène)]bisfurane est unique en raison de son pont butylidène spécifique et de ses liaisons oxymethylène, qui confèrent des propriétés chimiques et physiques distinctes par rapport à d'autres composés similaires. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses .
Propriétés
Numéro CAS |
94021-99-5 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[1-(furan-2-ylmethoxy)butoxymethyl]furan |
InChI |
InChI=1S/C14H18O4/c1-2-5-14(17-10-12-6-3-8-15-12)18-11-13-7-4-9-16-13/h3-4,6-9,14H,2,5,10-11H2,1H3 |
Clé InChI |
IQTWUJXJPBSQDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


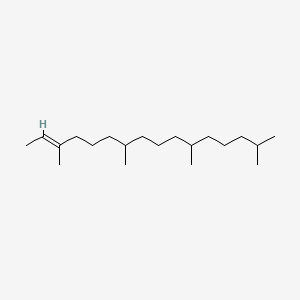


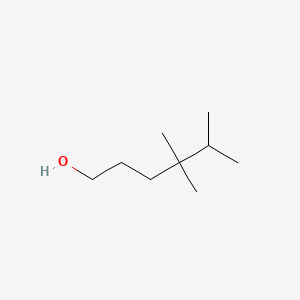
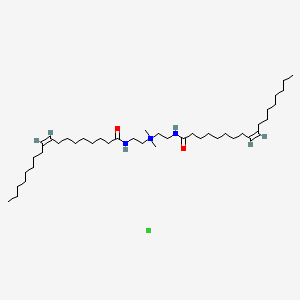
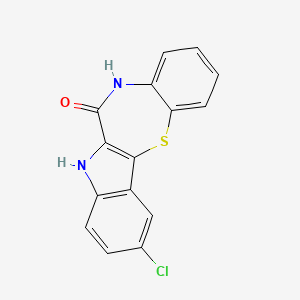
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

